![molecular formula C17H16ClNO3 B4411529 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate
Overview
Description
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate is a chemical compound that is commonly used in scientific research. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen and is known for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. It has also been shown to inhibit the growth of cancer cells. However, it is important to note that the exact effects of this compound may vary depending on the specific context in which it is used.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its anti-inflammatory and analgesic properties. This makes it useful in the study of pain and inflammation. Additionally, its neuroprotective effects make it useful in the study of neurological diseases such as Alzheimer's disease. However, one limitation of using this compound is that its exact mechanism of action is not fully understood. This may make it difficult to interpret the results of experiments using this compound.
Future Directions
There are many future directions for the study of 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate. One direction is the study of its potential as a treatment for cancer. It has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Another direction is the study of its potential as a treatment for neurological diseases such as Alzheimer's disease. Its neuroprotective effects make it a promising candidate for further study in this area. Additionally, further research could explore its mechanism of action and its effects in different contexts to better understand its potential uses.
Scientific Research Applications
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate has been used in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the study of pain and inflammation. It has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been used in the study of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
[4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-3-16(20)22-14-7-4-12(5-8-14)17(21)19-15-9-6-13(18)10-11(15)2/h4-10H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHYIFKPXVGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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